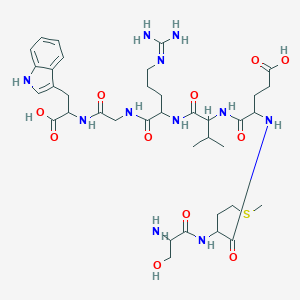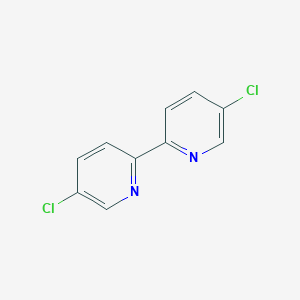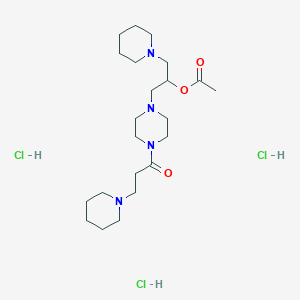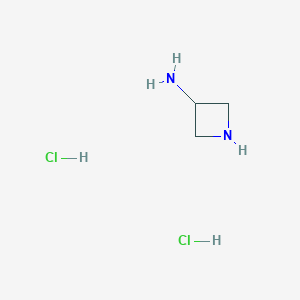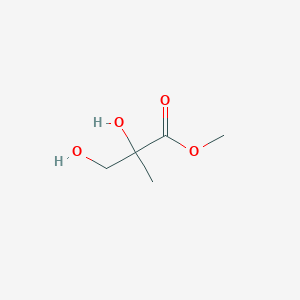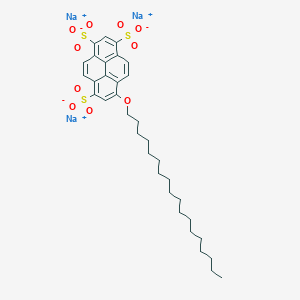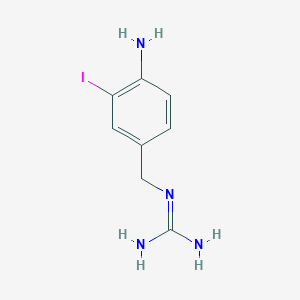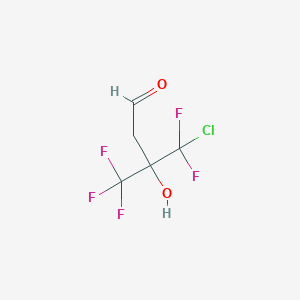
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde, also known as CF3-CHOH-CF2-Cl, is a fluorinated aldehyde compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl is not well understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has also been found to induce apoptosis (programmed cell death) in cancer cells.
生化学的および生理学的効果
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes, including lactate dehydrogenase, aldose reductase, and acetylcholinesterase. 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has also been found to modulate the expression of various genes involved in cancer cell growth and proliferation.
実験室実験の利点と制限
One of the main advantages of 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl is its high yield of synthesis and ease of purification. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl. One of the potential areas of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of research is the synthesis of new fluorinated polymers and surfactants based on 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl for various industrial applications. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
In conclusion, 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl is a promising compound with potential applications in various fields. Its synthesis method is relatively straightforward, and it has been found to have various biochemical and physiological effects. Further research is needed to fully understand the potential of this compound and its limitations.
合成法
The synthesis of 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl involves the reaction of 4-chloro-4,4-difluoro-3-hydroxybutyraldehyde with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The yield of the reaction is generally high, and the product can be purified by distillation or recrystallization.
科学的研究の応用
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has also been investigated for its potential applications in the development of new drugs for the treatment of Alzheimer's disease.
In material science, 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has been used as a building block for the synthesis of fluorinated polymers. It has been found to improve the thermal stability and chemical resistance of these polymers. 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has also been used in the synthesis of fluorinated surfactants, which have potential applications in the production of high-performance coatings and adhesives.
特性
CAS番号 |
100482-83-5 |
|---|---|
製品名 |
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde |
分子式 |
C5H4ClF5O2 |
分子量 |
226.53 g/mol |
IUPAC名 |
3-[chloro(difluoro)methyl]-4,4,4-trifluoro-3-hydroxybutanal |
InChI |
InChI=1S/C5H4ClF5O2/c6-4(7,8)3(13,1-2-12)5(9,10)11/h2,13H,1H2 |
InChIキー |
BFZCNIWWHOBLLD-UHFFFAOYSA-N |
SMILES |
C(C=O)C(C(F)(F)F)(C(F)(F)Cl)O |
正規SMILES |
C(C=O)C(C(F)(F)F)(C(F)(F)Cl)O |
同義語 |
3-(chloro-difluoro-methyl)-4,4,4-trifluoro-3-hydroxy-butanal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



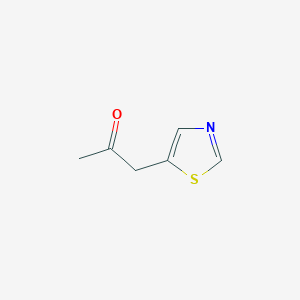
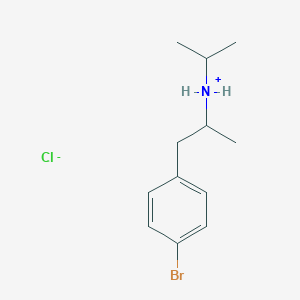
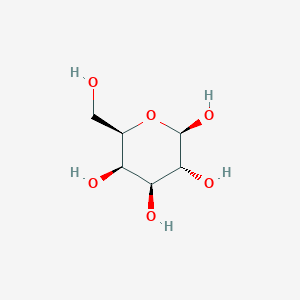
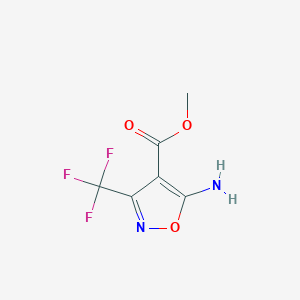
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
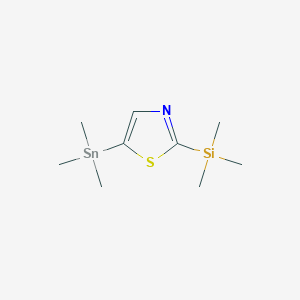
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
